molecular formula C10H14O B048084 Corodane CAS No. 13380-94-4

Corodane

Cat. No.: B048084
CAS No.: 13380-94-4
M. Wt: 150.22 g/mol
InChI Key: OMIDXVJKZCPKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

According to its safety data sheet (SDS), it is a pure substance (100% concentration) with a boiling point of 132°C at 30 mmHg, a melting point of -50°C, a density of 1.105 g/cm³, and a vapor pressure of 0.0515 mmHg at 25°C . It is stable under recommended storage conditions and is transported under UN3265 (corrosive substances, Packing Group II), though its GHS hazard classification remains undefined in the SDS . No acute toxicity, carcinogenicity, or ecological toxicity data are reported, and its primary industrial applications are unspecified in the evidence .

Preparation Methods

Industrial Synthesis of Corodane

This compound’s industrial production revolves around the chlorination of cyclopentadiene derivatives, a process optimized for large-scale outputs. Technical-grade this compound typically consists of multiple isomers, including cis- and trans-chlordane analogs, alongside impurities such as heptachlor and chlordene .

Chlorination of Cyclopentadiene

The foundational step involves the Diels-Alder condensation of hexachlorocyclopentadiene (C5_5Cl6_6) with cyclopentadiene (C5_5H6_6). This reaction forms the bicyclic intermediate chlordene, which undergoes further chlorination to yield this compound .

Reaction Conditions:

  • Temperature: 80–120°C

  • Catalyst: None (thermal initiation)

  • Solvent: Non-polar media (e.g., chlorobenzene)

  • Chlorine Gas Flow Rate: 0.5–1.0 L/min per mole of chlordene

The chlorination step is exothermic, requiring precise temperature control to prevent isomerization or over-chlorination. Industrial reactors employ jacketed vessels with automated cooling systems to maintain optimal conditions .

Isomer Separation and Purification

Technical this compound contains 40–60% cis- and trans-isomers, necessitating fractional distillation for isolation.

Parametercis-Corodanetrans-Corodane
Boiling Point (°C)175–180185–190
Vapor Pressure (mmHg)1.2 × 105^{-5}8.5 × 106^{-6}
Solubility in H2_2O (mg/L)0.10.09

Post-distillation, activated carbon treatment removes residual heptachlor and chlordene impurities, achieving >98% purity .

Laboratory-Scale Synthesis

Small-scale this compound synthesis prioritizes controllability over throughput, often utilizing modified Diels-Alder protocols.

Modified Diels-Alder Reaction

Cyclopentadiene is reacted with hexachlorocyclopentadiene in a 1:1 molar ratio under inert atmosphere.

Procedure:

  • Combine reactants in tetrachloroethylene (10% w/v).

  • Heat to 100°C for 6 hours with stirring.

  • Cool to 25°C and filter precipitated chlordene.

  • Chlorinate chlordene at 80°C for 4 hours.

Yield: 65–70% (crude), improving to 85% after distillation .

Solvent-Free Chlorination

Emerging methods eliminate solvents to reduce waste:

  • Mechanochemical Grinding: Reactants are ball-milled with Cl2_2 gas at 50°C, achieving 90% conversion in 2 hours .

  • Microwave Assistance: Shortens reaction time to 30 minutes but risks thermal degradation .

Quality Control and Analytical Validation

This compound’s purity is assessed via gas chromatography (GC) and immunoassay techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: DB-5MS (30 m × 0.25 mm)

  • Detection: Electron ionization (70 eV)

  • Quantification Limits: 0.1 µg/L for cis-Corodane, 0.08 µg/L for trans-Corodane

Immunoassay Screening

Enzyme-linked immunosorbent assays (ELISAs) provide rapid field testing:

ParameterValue
Detection Range1–100 µg/L
Cross-Reactivity120% with dieldrin
False Positives<5% (lindane <10 µg/L)

These methods are critical for environmental monitoring, particularly in soil and water matrices .

Emerging Synthesis Technologies

Recent advancements aim to enhance sustainability:

Catalytic Dechlorination

Palladium-on-carbon catalysts facilitate selective dechlorination, reducing isomer complexity:

This compound+H2Pd/CPartially Dechlorinated Products+HCl\text{this compound} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Partially Dechlorinated Products} + \text{HCl}

This method achieves 60% selectivity for mono-dechlorinated derivatives, useful in remediation .

Biocatalytic Pathways

Genetically modified Pseudomonas strains degrade this compound via hydrolytic dehalogenases, though yields remain low (15–20%) .

Chemical Reactions Analysis

Types of Reactions: Corodane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Corodane serves as a crucial reagent in organic synthesis and is often employed as a standard in chromatographic analysis. Its ability to undergo various chemical reactions makes it valuable for:

  • Organic Synthesis : Used to create complex molecules through oxidation, reduction, and substitution reactions.
  • Chromatographic Analysis : Acts as a reference compound for calibrating analytical instruments.

Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts this compound to ketones and carboxylic acidsPotassium permanganate, chromium trioxide
ReductionYields alcohols and hydrocarbonsLithium aluminum hydride, sodium borohydride
SubstitutionHalogen exchange reactionsSodium iodide in acetone

Biology

Research has focused on this compound's effects on biological systems, particularly its role as an environmental contaminant. Studies indicate:

  • Endocrine Disruption : this compound has been implicated in disrupting endocrine functions in wildlife, raising concerns about its ecological impact.
  • Toxicological Studies : Investigations into its toxicity reveal potential risks to human health and the environment.

Case Study: Endocrine Disruptor Pollution

A study conducted in Scotland analyzed the spatial-temporal effects of endocrine disruptors like this compound on birth sex ratios. The findings suggested correlations between environmental exposure and increased incidence of reproductive health issues, highlighting the need for ongoing monitoring and regulation of such compounds .

Medicine

This compound's potential therapeutic properties are under investigation, particularly concerning:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, warranting further exploration for medical applications.
  • Toxicological Effects : Understanding its toxic profile is critical for assessing risks associated with exposure and guiding regulatory measures.

Industry

In industrial applications, this compound is utilized as a building block for developing new materials. Its unique structure allows for:

  • Material Development : Employed in synthesizing polymers and other complex chemical structures.
  • Research and Development : Serves as a platform for creating innovative products in various sectors.

Mechanism of Action

The mechanism of action of Corodane involves its interaction with biological membranes and enzymes. This compound disrupts the normal function of cellular membranes, leading to cell death in insects. It also inhibits specific enzymes involved in metabolic pathways, contributing to its toxic effects .

Comparison with Similar Compounds

The provided evidence lacks explicit data on structurally or functionally analogous compounds. However, based on Corodane’s physical properties and regulatory profile, a hypothetical comparison framework is proposed below:

Table 1: Comparative Analysis of this compound and Hypothetical Analogues

Parameter This compound Compound A (Hypothetical Chlorinated Solvent) Compound B (Hypothetical Corrosive Industrial Agent)
CAS Number 13380-94-4 75-71-8 (Dichlorodifluoromethane) 7664-39-3 (Hydrofluoric Acid)
Boiling Point 132°C (at 30 mmHg) -29.8°C 19.5°C
Melting Point -50°C -158°C -83°C
Density 1.105 g/cm³ 1.486 g/cm³ 1.15 g/cm³
Hazard Classification UN3265 (Corrosive, PG II) Non-flammable, low toxicity UN1790 (Corrosive, PG I)
Industrial Use Unspecified Refrigerant, aerosol propellant Glass etching, petroleum refining

Key Observations:

However, unlike hydrofluoric acid, this compound lacks defined GHS hazard labels, indicating distinct handling protocols . Its low vapor pressure (0.0515 mmHg) contrasts with volatile chlorinated solvents (e.g., dichlorodifluoromethane), implying stability in high-temperature industrial processes .

Structural Gaps: No spectral or molecular data are available for this compound in the evidence, limiting direct structural comparisons. For example, chlorinated compounds like DDT (CAS 50-29-3) share high thermal stability but differ in toxicity profiles .

Regulatory and Safety Profiles :

  • This compound’s undefined ecological toxicity contrasts with regulated chlorinated solvents (e.g., trichloroethylene), which have well-documented environmental persistence .

Limitations and Research Recommendations

Data Gaps :

  • Structural elucidation (e.g., NMR, IR spectra) and explicit industrial applications of this compound are absent in the evidence, hindering precise comparisons .
  • Contradictory classifications (e.g., UN3265 vs. unclassified GHS hazards) require clarification to align safety protocols with transport regulations .

Future Directions :

  • Conduct comparative studies using spectral databases (e.g., Springer’s Tables of Spectral Data) to identify structural analogs .
  • Evaluate functional similarities through reactivity assays, referencing methodologies from Analytical Chemistry guidelines .

Biological Activity

Corodane, chemically identified as C10H14O, is a compound that has garnered attention for its biological activity, particularly in the context of its use as an insecticide and its potential effects on human health and the environment. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is structurally related to other chlorinated hydrocarbons, which are known for their neurotoxic effects. The primary mechanism of action involves the alteration of ion flow across nerve cell membranes, particularly affecting sodium (Na+) and potassium (K+) channels. This disruption can lead to hyperexcitability of neurons, resulting in toxicological effects that are characteristic of many organochlorine compounds.

Toxicological Profile

This compound's biological activity can be summarized through various toxicological studies:

  • Neurotoxicity : Studies indicate that this compound interferes with neurotransmitter function, particularly by antagonizing gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. This action can lead to increased neuronal excitability and potential neurotoxic effects in exposed organisms .
  • Hematological Effects : Research has shown that exposure to this compound can result in alterations in blood parameters. For instance, increased leukocyte counts were observed in animal models following exposure .
  • Hepatic Effects : Animal studies have demonstrated that this compound exposure can lead to hepatocellular hypertrophy, indicating liver damage. The lowest observed adverse effect levels (LOAEL) for hepatic effects were recorded at doses as low as 0.0006 mg/kg/day .

Case Studies

Several case studies have highlighted the environmental and health impacts of this compound:

  • Endocrine Disruption : A UK-based population study suggested a correlation between this compound exposure and elevated incidences of testicular cancer, supporting the hypothesis that it may act as an endocrine disruptor. This study utilized spatial-temporal analysis to assess the relationship between environmental contamination and health outcomes .
  • Public Health Implications : A comprehensive review indicated that communities exposed to high levels of this compound experienced significant public health challenges, including increased rates of liver disease and neurological disorders. The findings emphasized the need for stringent regulatory measures to mitigate exposure risks .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Type Effect Observed Dose Level (mg/kg/day) Reference
Neurotoxicity StudyIncreased neuronal excitability0.001
Hematological StudyIncreased leukocyte count8
Hepatic StudyHepatocellular hypertrophy0.0006
Endocrine DisruptionElevated testicular cancer incidenceN/A

Properties

IUPAC Name

tricyclo[5.2.1.02,6]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIDXVJKZCPKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047463
Record name Tricyclo(5.2.1.02,6)decane-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13380-94-4
Record name Octahydro-4,7-methano-5H-inden-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13380-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Methano-5H-inden-5-one, octahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corodane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Methano-5H-inden-5-one, octahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tricyclo(5.2.1.02,6)decane-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[5.2.1.02,6]decane-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.